
alpha-D-Glucopyranosyl fluoride
Overview
Description
α-D-Glucopyranosyl fluoride (α-D-GlcF) is a fluorinated carbohydrate derivative widely used as a substrate, inhibitor, or glycosyl donor in enzymatic and synthetic studies. Synthesized via fluorination of D-glucose pentaacetate with anhydrous hydrogen fluoride at -90°C, followed by deacetylation , it exhibits a specific optical rotation of [α]D +90.1° (chloroform). Its stability and reactivity make it a critical tool for probing glycosidase mechanisms and carbohydrate-based synthesis .
Preparation Methods
Chemical Synthesis via Transhalogenation
Koenigs-Knorr-Type Transhalogenation
The Koenigs-Knorr method, traditionally used for glycosyl halide synthesis, has been adapted for α-D-glucopyranosyl fluoride production. In this approach, glycosyl bromides or chlorides undergo halogen exchange with fluoride sources. For example, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide reacts with potassium hydrogen difluoride (KHF₂) in anhydrous acetonitrile under reflux to yield the corresponding fluoride .
Reaction Conditions:
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Substrate: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (21.2 mmol)
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Fluoride Source: KHF₂ (102 mmol, 5 eq)
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Solvent: Anhydrous acetonitrile (40 mL)
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Temperature: Reflux (82°C)
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Time: 6 hours
The reaction proceeds via an Sₙ2 mechanism, where fluoride displaces bromide at the anomeric center. Steric hindrance from the acetyl protecting groups favors the α-configuration by hindering nucleophilic attack from the β-face .
Table 1: Transhalogenation Optimization
Parameter | Value | Impact on Yield/Selectivity |
---|---|---|
KHF₂ Equivalence | 5 eq | Maximizes fluoride exchange |
Solvent Polarity | Anhydrous acetonitrile | Enhances ion dissociation |
Temperature | 82°C | Balances rate and stability |
Catalytic Additives | None | Reduces side reactions |
Anomerization Control
α-D-Glucopyranosyl fluoride can also be obtained via anomerization of β-fluorides. Titanium tetrafluoride (TiF₄) catalyzes the equilibration of β- to α-anomers in acetonitrile, achieving a 32% yield of α-D-glucopyranosyl fluoride after 10 hours at reflux . This method is critical for correcting anomeric mixtures derived from suboptimal synthesis conditions.
Enzymatic Synthesis Using Glycosyltransferases
Cell-Based Glycosylation
A patent-pending method employs genetically modified cells expressing glycosyltransferases to synthesize glycosyl fluorides . The process involves:
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Substrate Internalization: An exogenous precursor (e.g., β-D-glucosyl fluoride) is internalized into engineered E. coli or yeast cells.
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Enzymatic Glycosylation: Glycosyltransferases catalyze the transfer of glucosyl units from the precursor to acceptors, forming α-linked products.
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Product Isolation: The α-D-glucopyranosyl fluoride is extracted via centrifugation and chromatography .
Advantages:
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Eliminates need for protecting groups.
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Scalable for industrial production.
Limitations:
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Requires optimization of cell lines and culture conditions.
Comparative Analysis of Methods
Table 2: Method Efficacy and Applications
Method | Yield (%) | Stereoselectivity (α:β) | Scalability | Use Case |
---|---|---|---|---|
Transhalogenation | 72 | >95:5 | Industrial | Bulk synthesis |
Enzymatic Synthesis | 40 | >90:10 | Pilot-scale | Stereospecific conjugates |
Anomerization | 32 | 70:30 | Lab-scale | Correcting anomeric mixtures |
Chemical Reactions Analysis
Solvolysis
α-D-Glucopyranosyl fluoride undergoes solvolysis in hexafluoro-2-propanol, leading to the formation of two products: 1,1,1,3,3,3-hexafluoropropan-2-yl α-d-glucopyranoside and 1,6-anhydro-β-D-glucopyranose . The ratio of these products remains consistent between 56 and 100 °C .
Activation Parameters
Kinetic isotope effect (KIE) measurements have characterized the transition state (TS) for the solvolysis reaction in hexafluoro-2-propanol .
Kinetic Isotope Effects
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C1 deuterium: 1.185 ± 0.006
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C2 deuterium: 1.080 ± 0.010
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C5 deuterium: 0.987 ± 0.007
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Anomeric carbon: 1.008 ± 0.007
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Ring oxygen: 0.997 ± 0.006
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O6: 1.003 ± 0.007
The retained solvolysis product forms through an SNi (DN‡*ANss) reaction with a late transition state, where the glycosidic bond cleavage is coupled with a proton transfer from a solvating hexafluoro-2-propanol molecule . The inverted product, 1,6-anhydro-β-D-glucopyranose, results from intramolecular capture of a solvent-equilibrated glucopyranosylium ion, following the dissociation of the solvent-separated ion pair in the rate-limiting ionization reaction (DN‡ + AN) .
Hydrolysis
Sugar beet seed α-D-glucosidase and Rhizopus niveus glucoamylase catalyze the hydrolysis of α-D-glucopyranosyl fluoride, forming α-D-glucose and β-D-glucose, respectively . Kinetic isotope effect measurements suggest that both enzymes promote hydrolysis via an SN1 mechanism . The transition state structures exhibit significant oxocarbonium ion character, with a flattened 4C1 conformation of the D-glucosyl residue and a C-1-O-5 bond order of 1.92 . The stereochemical outcome of glycosylase reactions is determined by enzyme structures that control the direction of approach of acceptor molecules to the reaction center .
Hydrolysis of β-D-glucopyranosyl fluoride
Aspergillus niger α-D-glucosidase catalyzes the slow hydrolysis of β-D-glucopyranosyl fluoride to form α-D-glucose . Maltotriose competitively inhibits the hydrolysis, and β-D-glucosyl fluoride competitively inhibits the hydrolysis of p-nitrophenyl α-D-glucopyranoside, suggesting that β-D-glucosyl fluoride binds at the same site as known substrates for the α-glucosidase .
Initial Rates of Hydrolysis
Substrate | V (µmol/min-1.mg-1) | V/K |
---|---|---|
β-D-glucosyl fluoride | 0.27 | 0.0068 |
p-nitrophenyl α-D-glucopyranoside | 0.75 | 1.44 |
α-D-glucopyranosyl fluoride | 78.5 | 41.3 |
SN2 Reactions
The SN2 reaction of α-D-glucopyranosyl fluoride with the azide ion proceeds through a loose transition-state structure .
Scientific Research Applications
Enzymatic Applications
Hydrolysis and Glycosylation Reactions
Alpha-D-Glucopyranosyl fluoride serves as a substrate in enzymatic hydrolysis reactions. Studies have shown that enzymes such as alpha-D-glucosidase can catalyze the hydrolysis of this compound to produce alpha-D-glucose. The kinetics of this reaction reveal significant insights into enzyme mechanisms, particularly the transition state structure which exhibits oxo-carbonium ion character, indicating that the cleavage of the C-F bond is a rate-limiting step .
Glycosylation Reactions
This compound is also utilized in glycosylation reactions to synthesize various glycosides. For instance, it has been employed in the synthesis of C-β-D-glucopyranosyl derivatives, which are tested for their inhibitory effects on glycogen phosphorylase, an important enzyme in carbohydrate metabolism . The utility of this compound in these reactions highlights its role as a glycosyl donor in synthetic organic chemistry.
Synthetic Chemistry
Synthesis of Glycosyl Halides
This compound is crucial for synthesizing glycosyl halides, which are important intermediates in carbohydrate chemistry. The compound can be converted into various derivatives through selective reactions. For example, the peracetylated form of this compound has been analyzed using X-ray crystallography to understand its structural properties and reactivity .
Mechanistic Probes
The stability of glycosyl fluorides makes them valuable as mechanistic probes in enzyme studies. They can help elucidate the mechanisms by which enzymes catalyze glycosidic bond formation and hydrolysis. Research indicates that these compounds can act as substrates for various glycosidases, providing insights into substrate specificity and enzyme kinetics .
Biochemical Probes
Investigating Enzyme Mechanisms
This compound is used to investigate the mechanisms of glycosyl hydrolases and transferases. Its ability to mimic natural substrates allows researchers to study enzyme behavior under controlled conditions. For example, kinetic isotope effect studies have shown how variations in substrate structure can influence enzymatic activity, providing important data on enzyme efficiency and specificity .
Inhibitory Effects on Enzymes
Research has demonstrated that this compound can inhibit enzymes such as alpha-glucan phosphorylase when present at high concentrations of AMP. This property is significant for understanding metabolic regulation and could lead to therapeutic applications targeting carbohydrate metabolism disorders .
Data Table: Summary of Key Applications
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranosyl fluoride involves its interaction with enzymes such as glycoside hydrolases. These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of glucose and fluoride ions. The reaction proceeds through a transition state stabilized by the enzyme’s active site, which facilitates the departure of the fluoride ion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl-β-D-Glucopyranoside and Derivatives
While phenyl-β-D-glucopyranoside shares a glycosidic bond with α-D-GlcF, its aromatic aglycone alters enzyme interactions. Studies show that minor structural differences, such as replacing galactose with glucose in dimers, drastically affect intermolecular interactions and binding affinities . Unlike α-D-GlcF, phenyl glycosides are less prone to hydrolysis due to their stabilized glycosidic bonds, making them better suited for studying glycosyltransferase activity rather than hydrolytic enzymes.
β-D-Glucopyranosyl Fluoride (β-D-GlcF)
β-D-GlcF serves as a stereochemical counterpart to α-D-GlcF. Key differences include:
- Enzymatic Hydrolysis : Aspergillus niger α-D-glucosidase hydrolyzes β-D-GlcF to α-D-glucose, despite its primary specificity for α-glucosides. This contrasts with α-D-GlcF, which is hydrolyzed 291-fold faster by the same enzyme (V = 78.5 µmol·min⁻¹·mg⁻¹ vs. 0.27 µmol·min⁻¹·mg⁻¹ for β-D-GlcF) .
- Mechanistic Flexibility: The enzyme’s ability to process β-D-GlcF highlights that product configuration is determined by active-site topology rather than substrate anomericity .
Modified α-D-GlcF Analogs
Deoxy- and thio-modified analogs of α-D-GlcF reveal critical functional groups for enzyme binding:
These modifications demonstrate that hydroxyl groups at C2 and C3 are essential for optimal enzyme-substrate interactions .
1-Fluoro-D-Glucopyranosyl Difluoride
This difluorinated analog exhibits:
- Slower Hydrolysis: Non-enzymatic degradation is 10³-fold slower than α-D-GlcF and 4×10⁴-fold slower than β-D-GlcF .
- Enzyme Compatibility : Acts as a substrate for both retaining (e.g., rice α-glucosidase) and inverting enzymes (e.g., pig kidney trehalase), with Km values comparable to α-D-GlcF (e.g., 34 mM vs. 38 mM for amyloglucosidase II) .
α-D-Glucopyranosyl Phosphate Derivatives
Compounds like pyridoxal(5')diphospho(1)-α-D-glucose inhibit glycogen phosphorylase by mimicking the transition state. In contrast, α-D-GlcF inhibits α-glucan phosphorylase competitively with glucose 1-phosphate (Ki = 0.43 mM for rabbit muscle enzyme), demonstrating its utility in probing phosphorylase mechanisms .
Mechanistic Comparisons in Enzymatic Reactions
Hydrolysis Mechanisms
- Retaining Enzymes (e.g., α-Glucosidases) : Hydrolyze α-D-GlcF via an oxocarbonium ion-like transition state with significant SN1 character, as shown by α-secondary tritium kinetic isotope effects (1.17–1.26) .
- Inverting Enzymes (e.g., Glucoamylases) : Also proceed through an oxocarbonium ion intermediate but invert configuration, producing β-D-glucose .
Stability and Industrial Relevance
- Chemical Stability: α-D-GlcF is more stable than β-D-GlcF but less stable than non-fluorinated glycosides. HF treatment of cellulose generates α-D-GlcF as a transient intermediate, which is rapidly degraded unless stabilized .
Biological Activity
Alpha-D-glucopyranosyl fluoride (α-D-GlcF) is a glycosyl fluoride that has garnered attention in carbohydrate chemistry and biochemistry due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of α-D-glucopyranosyl fluoride, including its mechanisms of action, applications in enzymatic reactions, and potential therapeutic uses.
α-D-Glucopyranosyl fluoride is a glycosyl halide characterized by the presence of a fluorine atom in place of a hydroxyl group. The fluorine atom's size is comparable to that of a hydroxyl group, which allows for similar steric interactions in biochemical processes. The compound can be synthesized through various methods, including the treatment of protected sugars with hydrogen fluoride in pyridine, which enhances its stability compared to other glycosyl halides like chlorides and bromides .
Inhibition of Enzymatic Activity
One significant aspect of α-D-glucopyranosyl fluoride is its role as an inhibitor of α-glucan phosphorylase. Research indicates that high concentrations of adenosine monophosphate (AMP) can enhance the inhibitory effect of α-D-glucopyranosyl fluoride on this enzyme . This inhibition is crucial for understanding how glycosyl fluorides can modulate metabolic pathways involving glucans.
Interaction with Glycosylases
Studies have shown that α-D-glucopyranosyl fluoride can undergo hydrolysis through both retaining and inverting mechanisms when acted upon by glycosylases. The transition state structures for these reactions have been characterized, providing insights into the molecular interactions at play during enzymatic catalysis .
Glycosylation Reactions
α-D-Glucopyranosyl fluoride serves as an effective glycosyl donor in synthetic carbohydrate chemistry. Its thermal stability and ability to participate in chemospecific activation make it valuable for synthesizing various O- and C-glycosides. The compound's use has been documented in the synthesis of complex carbohydrates, which are essential for various biological functions .
Mechanistic Probes
Due to its stability and reactivity, α-D-glucopyranosyl fluoride is employed as a mechanistic probe in enzyme studies. It aids researchers in elucidating enzyme mechanisms and understanding carbohydrate biotransformations, thereby contributing to advancements in biochemical research .
Stability Studies
In a study examining the stability of glycosyl fluorides, α-D-glucopyranosyl fluoride demonstrated remarkable resistance to hydrolysis under specific conditions, making it suitable for prolonged experimental applications. The findings emphasized its potential utility in various biochemical assays .
Synthesis of Glycomimetics
Recent research has explored the synthesis of fluorinated glycomimetics using α-D-glucopyranosyl fluoride as a precursor. These compounds exhibit improved stability and biological activity compared to their non-fluorinated counterparts, highlighting the importance of fluorine substitution in carbohydrate chemistry .
Data Summary
The following table summarizes key findings related to the bond lengths and structural properties of α-D-glucopyranosyl fluoride compared to other glycosyl halides:
Compound | C1—C2 (Å) | C1—F (Å) | C2—C3 (Å) | C3—C4 (Å) | C4—C5 (Å) |
---|---|---|---|---|---|
α-D-Glucopyranosyl Fluoride | 1.572 | 1.398 | 1.512 | 1.515 | 1.516 |
α-D-Glucosyl Chloride | 1.383 | 1.777 | - | - | - |
α-D-Glucosyl Bromide | 1.445 | - | - | - | - |
Q & A
Q. Basic: What enzymatic assays are used to study the hydrolysis kinetics of alpha-D-glucopyranosyl fluoride?
Answer:
Hydrolysis kinetics can be measured using spectrophotometric assays with purified enzymes like Aspergillus niger alpha-D-glucosidase. For example:
- Methodology :
- Substrate (this compound) is incubated with the enzyme, and reaction rates are monitored via fluoride ion release (e.g., using a fluoride electrode) or coupled assays with chromogenic substrates like p-nitrophenyl glycosides.
- Key Data :
Substrate | Vmax (μmol/min/mg) | Reference Enzyme |
---|---|---|
beta-D-Glucopyranosyl fluoride | 0.27 | A. niger glucosidase |
This compound | 0.75 | A. niger glucosidase |
- Validation : Crystallization of the enzyme and activity confirmation against beta/alpha substrates ensure specificity .
Q. Basic: How is this compound synthesized and characterized?
Answer:
Synthesis :
- Fluorination via nucleophilic displacement : Benzyl-protected glucopyranoside derivatives (e.g., 4-O-methylsulfonyl intermediates) are treated with fluoride ions (e.g., KF or TBAF) to replace sulfonate groups with fluorine .
- Deprotection : Hydrogenolysis removes benzyl groups, followed by acetylation to stabilize the product .
Characterization :
- NMR/HRMS : Anomeric configuration (α/β) is confirmed by <sup>1</sup>H/<sup>13</sup>C NMR coupling constants (e.g., JH1,H2 ~3–4 Hz for α-configuration). HRESI-MS validates molecular weight (e.g., m/z 777.2241 for acetylated derivatives ).
Q. Advanced: How is X-ray crystallography used to study this compound in enzyme mechanisms?
Answer :
- Trapping Covalent Intermediates : Mutant enzymes (e.g., E328Q amylosucrase) are co-crystallized with this compound. Soaking experiments allow substrate binding, enabling visualization of glucosyl-enzyme intermediates at ~1.8–2.0 Å resolution .
- Key Insights :
Q. Advanced: How does this compound act as a mechanistic probe for glycoside hydrolases?
Answer :
- Mechanism-Based Inhibition :
- Kinetic Isotope Effects (KIE) : <sup>18</sup>O-labeled water or <sup>2</sup>H-substituted substrates quantify transition-state stabilization .
Q. Advanced: What are the applications of this compound in antioxidant research?
Answer :
- Radioprotective Agent Synthesis :
- Alpha-D-glucopyranosyl groups are conjugated to antioxidants like 2,5,7,8-tetramethylchroman-6-ol (TMG) via enzymatic transglycosylation.
- Methodology : Alpha-glucosidase catalyzes glycosyl transfer from sucrose or fluoride derivatives to TMG, enhancing solubility and bioavailability .
- Validation :
- Antioxidant activity is measured via DPPH/ABTS assays, with IC50 values compared to unmodified compounds .
Q. Advanced: How are fluorinated carbohydrate analogs used in structural biology?
Answer :
- <sup>19</sup>F NMR Probes :
- Fluorine’s high NMR sensitivity allows real-time monitoring of enzyme-substrate interactions (e.g., binding to amylosucrase active sites) .
- Chemical shift perturbations reveal conformational changes during catalysis .
- Cryo-EM Applications : Fluorinated substrates improve contrast in time-resolved cryo-EM studies of glycosyltransferases .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMYEINZLWEOQU-DVKNGEFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)F)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-10-7 | |
Record name | 1-Fluoro-1-deoxy-?-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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